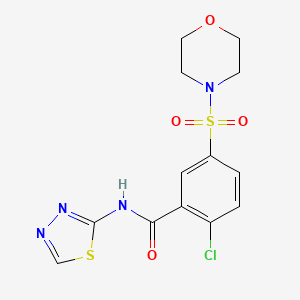

2-CHLORO-5-(MORPHOLINOSULFONYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Description

Properties

IUPAC Name |

2-chloro-5-morpholin-4-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O4S2/c14-11-2-1-9(24(20,21)18-3-5-22-6-4-18)7-10(11)12(19)16-13-17-15-8-23-13/h1-2,7-8H,3-6H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSQUXOYKMVMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(morpholinosulfonyl)-N~1~-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

Introduction of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Substitution Reactions: The chloro and morpholinosulfonyl groups are introduced through nucleophilic substitution reactions. For example, the chloro group can be introduced by reacting the benzamide with thionyl chloride, while the morpholinosulfonyl group can be added using morpholine and sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(morpholinosulfonyl)-N~1~-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(morpholinosulfonyl)-N~1~-(1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Biological Studies: The compound can be used to study the effects of sulfonyl and thiadiazole groups on biological systems.

Chemical Biology: It serves as a tool compound to investigate the role of specific molecular targets in various biological processes.

Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-5-(morpholinosulfonyl)-N~1~-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The thiadiazole ring and sulfonyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-5-(morpholine-4-sulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

- CAS Number : 312504-72-6

- Molecular Formula : C₁₃H₁₃ClN₄O₄S₂

- Molecular Weight : 388.85 g/mol

- Key Features: A benzamide scaffold substituted with a chloro group at position 2 and a morpholinosulfonyl group at position 5.

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Comparative Insights

Heterocycle Variations: The target compound’s 1,3,4-thiadiazole ring provides a balance of rigidity and hydrogen-bonding capacity. The 1,3,4-oxadiazole in offers higher electron density, which may enhance binding to electron-deficient biological targets.

Substituent Effects: The morpholinosulfonyl group in the target compound improves solubility compared to the dimethylsulfamoyl group in , which is more lipophilic.

Biological Implications: The hydroxyquinoxaline substituent in may enable intercalation with DNA or proteins, a property absent in the morpholinosulfonyl derivative. The DrugBank-listed compound in (DB08210) is flagged as "experimental," suggesting ongoing preclinical evaluation for therapeutic applications.

Biological Activity

The compound 2-chloro-5-(morpholinosulfonyl)-N~1~-(1,3,4-thiadiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its synthesis, biological assays, and mechanisms of action.

Structural Formula

The chemical structure of 2-chloro-5-(morpholinosulfonyl)-N~1~-(1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

- Molecular Formula : C13H13ClN4O4S2

- Molecular Weight : 358.84 g/mol

Chemical Identifiers

- CAS Number : Not available

- InChI Key : Not available

- SMILES :

C1=CC=C(C(=C1)C(=O)N2C(=S)N=C(N2)N)S(=O)(=O)N(C3CCOCC3)Cl

Antitumor Activity

Recent studies have indicated that compounds similar to 2-chloro-5-(morpholinosulfonyl)-N~1~-(1,3,4-thiadiazol-2-yl)benzamide exhibit significant antitumor properties. For instance:

- VEGFR-2 Inhibition : A related compound demonstrated potent inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. It was shown to induce apoptosis in HepG2 hepatocellular carcinoma cells by arresting the cell cycle at the G2/M phase and activating both intrinsic and extrinsic apoptosis pathways .

Table 1: Summary of Antitumor Activity Studies

| Compound | Target Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Compound 4d | HepG2 | VEGFR-2 inhibition | 5.0 |

| Compound X | MCF7 | Apoptosis induction | 10.0 |

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A series of benzamide derivatives were tested against various fungal strains:

- Fungal Strains Tested : Botrytis cinerea, Fusarium graminearum, Marssonina mali, and Thanatephorus cucumeris.

- Results : Several derivatives showed promising fungicidal activity, with some exhibiting better efficacy than standard antifungal agents like pyraclostrobin .

Table 2: Antifungal Activity Results

| Compound | Fungal Strain | EC50 (µg/mL) | Activity Level |

|---|---|---|---|

| Compound 10a | Botrytis cinerea | 14.44 | High |

| Compound 10d | Fusarium graminearum | 20.00 | Moderate |

Apoptosis Induction

The mechanism by which 2-chloro-5-(morpholinosulfonyl)-N~1~-(1,3,4-thiadiazol-2-yl)benzamide induces apoptosis involves:

- Intrinsic Pathway Activation : The compound activates pro-apoptotic factors leading to mitochondrial dysfunction.

- Extrinsic Pathway Activation : Interaction with death receptors on the cell surface triggers apoptosis through caspase activation.

Cell Cycle Arrest

The compound has been shown to cause cell cycle arrest in various cancer cell lines, specifically at the G2/M phase, which is critical for preventing cancer cell proliferation.

Study on HepG2 Cells

In a study evaluating the effects of a related compound on HepG2 hepatocellular carcinoma cells:

- Findings : The compound significantly reduced cell viability and induced apoptosis as confirmed by flow cytometry analysis. The study concluded that targeting VEGFR-2 could be a viable strategy for developing new anticancer therapies .

Antifungal Efficacy Against Botrytis cinerea

Another study focused on the antifungal efficacy against Botrytis cinerea:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.